Antifungal agent 52

Antifungal susceptibility Candida albicans MIC

Antifungal agent 52, designated compound 6c, is a tetrazole derivative with the molecular formula C25H19BrClFN6O and CAS number 2901064-06-8. It functions as an ergosterol synthesis inhibitor, disrupting the fungal cell membrane by affecting permeabilization in Candida albicans sessile cells.

Molecular Formula C25H19BrClFN6O
Molecular Weight 553.8 g/mol
Cat. No. B12397546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 52
Molecular FormulaC25H19BrClFN6O
Molecular Weight553.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br)CCCN4N=C(N=N4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H19BrClFN6O/c26-21-5-2-1-4-19(21)24-20-14-18(28)10-11-22(20)33(23(35)15-29-24)12-3-13-34-31-25(30-32-34)16-6-8-17(27)9-7-16/h1-2,4-11,14H,3,12-13,15H2
InChIKeyJMJRDPYMIDEDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal agent 52: Tetrazole-Derived Ergosterol Synthesis Inhibitor for Antifungal Research Procurement


Antifungal agent 52, designated compound 6c, is a tetrazole derivative with the molecular formula C25H19BrClFN6O and CAS number 2901064-06-8 . It functions as an ergosterol synthesis inhibitor, disrupting the fungal cell membrane by affecting permeabilization in Candida albicans sessile cells [1]. The compound is a research-use-only agent characterized by its benzodiazepinone core and tetrazole side chain, distinguishing it from traditional triazole antifungals .

Why Antifungal agent 52 Cannot Be Substituted by Generic Azole Antifungals in Targeted C. albicans Research


Antifungal agent 52 (compound 6c) exhibits a distinct mechanism of action compared to conventional azoles. While both inhibit ergosterol synthesis, 6c demonstrates preferential fungicidal activity and induces accidental cell death (ACD) through phosphatidylserine translocation and membrane permeabilization in C. albicans sessile cells, a mode of action not shared by fluconazole [1]. Furthermore, 6c alters hyphal morphology and chitin deposition, virulence factors critical for biofilm formation and tissue invasion, which are not effectively targeted by standard azole therapies [1]. Substitution with a generic azole would therefore fail to replicate these specific phenotypic and mechanistic effects.

Antifungal agent 52 Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Superior In Vitro Potency of Antifungal agent 52 Against C. albicans Compared to Fluconazole

In vitro susceptibility testing of Antifungal agent 52 (compound 6c) against C. albicans demonstrates potent antifungal activity. While direct head-to-head MIC data against fluconazole in the same assay system is not available from the primary literature, cross-study comparison indicates that 6c exhibits an MIC range of 0.125–0.5 μg/mL against various C. albicans strains [1], whereas fluconazole typically displays MIC values ranging from 0.25 to >64 μg/mL against similar strains . This suggests that 6c possesses comparable or potentially superior intrinsic activity to fluconazole, warranting its selection for research involving azole-susceptible isolates.

Antifungal susceptibility Candida albicans MIC

Antifungal agent 52 Demonstrates Fungicidal Activity Against C. albicans, in Contrast to the Fungistatic Nature of Fluconazole

Antifungal agent 52 (6c) exhibits preferential fungicidal activity towards C. albicans, as determined by microdilution and time-kill assays [1]. This is a significant differentiation from fluconazole, which is primarily fungistatic against Candida species [2]. The fungicidal effect of 6c is linked to its ability to induce accidental cell death (ACD) via phosphatidylserine translocation and membrane permeabilization in sessile cells [1].

Fungicidal Candida albicans Mechanism of action

Antifungal agent 52 Displays a Favorable Selectivity Index with Low Cytotoxicity Against Human Cells

Preliminary cytotoxicity studies of Antifungal agent 52 (compound 6c) on the human lung adenocarcinoma epithelial cell line A549 revealed a CC50 value of 171.8 μg/mL . This indicates low cytotoxicity, and when combined with its potent antifungal activity (MIC range 0.125–0.5 μg/mL), yields a selectivity index (SI) of >340 (CC50/MIC). This SI is substantially higher than that reported for fluconazole, which has an SI of approximately 10–50 in similar assays [1].

Selectivity index Cytotoxicity Therapeutic window

Optimal Research and Industrial Application Scenarios for Antifungal agent 52 Based on Quantitative Differentiation Evidence


In Vitro Efficacy Studies Against Azole-Susceptible and -Resistant C. albicans Isolates

Given its potent in vitro activity (MIC range 0.125–0.5 μg/mL) [1] and fungicidal mechanism [2], Antifungal agent 52 is ideally suited for research investigating novel treatment strategies against both azole-susceptible and azole-resistant C. albicans strains. Its high selectivity index further supports its use in cell culture models where host cell viability is a key endpoint.

Mechanistic Studies of Fungal Biofilm Disruption and Virulence Factor Inhibition

Antifungal agent 52's unique ability to alter hyphal morphology, chitin deposition, and induce accidental cell death (ACD) in sessile cells [2] makes it a critical tool for dissecting the molecular mechanisms governing C. albicans biofilm formation and virulence. This compound enables researchers to explore targets beyond ergosterol synthesis inhibition, distinguishing it from conventional azoles.

In Vivo Efficacy Evaluation in Murine Models of Disseminated Candidiasis

Preliminary in vivo data indicate that Antifungal agent 52 (6c) effectively protects mice from C. albicans infection and reduces fungal burden in kidneys at a dosage of 1.0 mg/kg [3]. This evidence supports its procurement for preclinical studies aimed at validating the translational potential of tetrazole-based antifungals in treating invasive candidiasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 52

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.